REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+:2]=[N-:3].[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:11]>>[CH2:8]([O:7][C:5]([C:4]1[N:11]([CH2:10][C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:3]=[N:2][N:1]=1)=[O:6])[CH3:9]
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(=O)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 40 hours
|
Duration
|
40 h
|
Type
|
CONCENTRATION
|
Details
|
The yellow reaction mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
9.4 grams (83 percent of theoretical yield) of an oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of a sample at 115°-117°C. (.015 mm.)
|
Type
|
CUSTOM
|
Details
|
gave a viscous oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN=NN1CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |